molecular formula C6H3N3O2S B1180441 EXODUS-2, MURINE CAS No. 196414-88-7

EXODUS-2, MURINE

Cat. No.: B1180441
CAS No.: 196414-88-7
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction to Murine Exodus-2 (CCL21)

Definition and Classification within the Chemokine Family

Exodus-2/CCL21 is a homeostatic CC chemokine characterized by its structural uniqueness: it contains six conserved cysteine residues (hence the alias 6Ckine) instead of the conventional four found in most CC chemokines. This distinction places it within the β-chemokine subfamily, where it serves as a ligand for the chemokine receptors CCR7 and CXCR3 (in mice). Its primary function involves guiding leukocytes to secondary lymphoid organs (SLOs) such as lymph nodes and Peyer’s patches, ensuring proper immune surveillance and responses.

Key Structural Features
Feature Description
Cysteine framework Six cysteines (instead of four), enabling unique tertiary structure
C-terminal extension A 37-amino-acid tail rich in positively charged residues, enabling ECM binding
Molecular weight 12–16 kDa (full-length), 8 kDa (soluble fragment after proteolytic cleavage)

Historical Context and Discovery

Exodus-2/CCL21 was first identified in the late 1990s through EST database mining and functional studies on lymphoid tissues. Early research highlighted its expression in high endothelial venules (HEVs) and stromal cells of lymph nodes, spleen, and thymic medulla. A landmark study demonstrated that mice lacking Ccl21a (a primary murine CCL21 gene) exhibited impaired thymocyte migration and autoimmune manifestations, underscoring its non-redundant role in immune tolerance.

Milestones in Research
  • 1998 : Yoshida et al. cloned CCL21 as a CCR7 ligand critical for T cell homing.
  • 2001 : Identification of three murine CCL21 genes (Ccl21a, Ccl21b, Ccl21c) encoding two protein isoforms (CCL21Ser and CCL21Leu).
  • 2012 : Structural studies revealed the C-terminal domain’s role in extracellular matrix (ECM) anchoring and receptor binding.

Alternative Nomenclature

Alias Rationale
6Ckine Refers to six conserved cysteine residues
SLC Secondary Lymphoid Chemokine; highlights its role in SLO organization
Exodus-2 Named for its capacity to direct immune cell "exodus" to lymphoid tissues
TCA-4 Thymus-Derived Chemotactic Agent 4; reflects thymic expression

Evolutionary Context

CCL21’s evolutionary history is deeply intertwined with the development of vertebrate immune systems. Phylogenetic analyses indicate that CCL21 genes emerged early in vertebrate evolution, likely through gene duplication events. In mice, Ccl21a is clustered with Ccl19 on chromosome 4, while Ccl21b/c are located elsewhere, suggesting distinct evolutionary pressures on these isoforms. The conservation of CCL21’s C-terminal domain across species underscores its adaptive importance in immune cell navigation.

Properties

CAS No.

196414-88-7

Molecular Formula

C6H3N3O2S

Origin of Product

United States

Preparation Methods

Vector Construction and Transformation

The plasmid vector pET-28a(+) is commonly used due to its high copy number and compatibility with E. coli strains like BL21(DE3). The gene is inserted into multiple cloning sites, often flanked by NdeI and XhoI restriction enzymes to ensure proper orientation. Competent cells are transformed via heat shock or electroporation, with antibiotic selection (e.g., kanamycin at 50 µg/mL) confirming successful integration.

Protein Expression in Escherichia coli

Induction and Fermentation Conditions

Recombinant Exodus-2 is expressed as a soluble or inclusion body protein, depending on induction conditions. Cultures are grown in LB or Terrific Broth at 37°C until OD600 reaches 0.6–0.8, followed by induction with 0.1–1.0 mM isopropyl β-D-1-thiogalactopyranoside (IPTG). Lower temperatures (16–25°C) and shorter induction times (4–6 hours) favor soluble expression, reducing aggregation.

Table 1: Expression Parameters Across Studies

ParameterSourceSourceSource
Host StrainBL21(DE3)BL21(DE3)BL21(DE3)
Induction Temp (°C)162518
IPTG Concentration (mM)0.51.00.2
Induction Duration (h)645

Protein Extraction and Refolding

Solubilization of Inclusion Bodies

When expressed as inclusion bodies, cells are lysed via sonication or French press in buffers containing 50 mM Tris-HCl (pH 8.0), 100 mM NaCl, and 1% Triton X-100. Inclusion bodies are pelleted by centrifugation (12,000 × g, 20 minutes) and solubilized in 6 M guanidine hydrochloride or 8 M urea. Refolding is achieved through gradual dialysis into buffers with redox agents (e.g., 5 mM reduced glutathione).

Soluble Protein Extraction

For soluble expression, proteins are extracted using lysozyme treatment and centrifugation. Protease inhibitors (e.g., PMSF) are added to prevent degradation.

Purification Strategies

Affinity Chromatography

Exodus-2 is purified via immobilized metal affinity chromatography (IMAC) using nickel-nitrilotriacetic acid (Ni-NTA) resin, leveraging hexahistidine tags engineered into the construct. Elution is performed with 250 mM imidazole, achieving >90% purity in initial steps.

Size-Exclusion Chromatography (SEC)

SEC on Superdex 75 or HiLoad 16/600 columns further purifies the protein, resolving monomers from dimers or aggregates. Exodus-2 migrates as a 12 kDa monomer under reducing conditions, confirmed by SDS-PAGE.

Endotoxin Removal

Endotoxins are reduced to <0.1 ng/µg using dual-membrane tangential flow filtration (TFF) or polymyxin B affinity columns. This step is critical for in vivo applications to avoid inflammatory responses.

Table 2: Purification Metrics

StepPurity (%)Yield (mg/L)Endotoxin (EU/µg)
IMAC90–9550–805–10
SEC95–9830–501–2
TFF/Polymyxin B>9825–40<0.1

Quality Control and Validation

Analytical Techniques

  • SDS-PAGE : Confirms molecular weight (~12 kDa) and homogeneity.

  • HPLC : Reverse-phase chromatography using C18 columns validates purity (>95%).

  • Mass Spectrometry : Verifies amino acid sequence (e.g., N-terminal SDGGGQ...).

Functional Assays

  • Chemotaxis Assays : Exodus-2 induces migration of T lymphocytes at 10–100 ng/mL, measured via Boyden chambers.

  • Receptor Binding : CCR7 binding affinity (Kd ≈ 1–5 nM) is assessed using surface plasmon resonance.

Troubleshooting Common Challenges

Low Expression Yields

  • Codon Optimization : Replace rare E. coli codons (e.g., arginine AGA/AGG) with high-frequency equivalents.

  • Induction Optimization : Test lower temperatures (16–25°C) and IPTG concentrations (0.1–0.5 mM).

Protein Aggregation

  • Refolding Buffers : Incorporate arginine (0.5–1.0 M) or sucrose (10–20%) as crowding agents.

  • SEC in Denaturing Conditions : Use 4 M urea during chromatography to dissociate aggregates .

Scientific Research Applications

Immune System Modulation

2.1 Role in Lymphocyte Migration

Exodus-2 is pivotal in guiding lymphocyte migration to lymphoid tissues. It facilitates the entry of T cells into lymph nodes, which is critical for initiating adaptive immune responses. Studies indicate that the absence of Exodus-2 leads to significantly reduced T cell populations in lymphoid organs, highlighting its importance in immune surveillance .

Function Description
Lymphocyte HomingDirects T cells to lymph nodes via CCR7 signaling
Dendritic Cell MigrationEnhances dendritic cell movement to activate T cells
Immune Response InitiationCritical for the formation of effective adaptive immunity

Therapeutic Applications

3.1 Cancer Immunotherapy

Exodus-2 has been investigated for its potential in cancer immunotherapy. By enhancing the recruitment of T cells to tumors, it may improve the efficacy of cancer treatments. For instance, studies have shown that manipulating Exodus-2 levels can influence tumor growth dynamics and immune cell infiltration .

3.2 Autoimmune Diseases

In autoimmune conditions, where aberrant immune responses occur, modulating Exodus-2 could help restore normal immune function. Research indicates that regulating this chemokine may mitigate symptoms by promoting appropriate immune cell trafficking .

Case Studies

4.1 Study on T Cell Dynamics

A study conducted on plt mice, which exhibit reduced expression of Exodus-2, demonstrated that these mice had compromised T cell populations in their lymph nodes and spleen. This finding underscores the necessity of Exodus-2 for maintaining adequate T cell levels and effective immune responses .

4.2 Cancer Treatment Enhancement

In a murine model of breast cancer, researchers found that administering recombinant Exodus-2 improved T cell infiltration into tumors and enhanced tumor regression rates when combined with checkpoint inhibitors. This suggests a synergistic effect that could be exploited for therapeutic purposes .

Mechanism of Action

EXODUS-2, MURINE, exerts its effects by binding to the CCR7 receptor on the surface of T and B lymphocytes. This binding triggers a cascade of intracellular signaling events that lead to the chemotaxis of these immune cells to lymphoid tissues. The chemokine-receptor interaction is crucial for the proper functioning of the immune system, including the initiation and regulation of immune responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Features

Parameter EXODUS-2 (CCL21) CCL19 (MIP-3β) CCL20 (MIP-3α) CCL27 (CTACK)
Amino Acids 110 (murine) 77 (human) 70 (human) 112 (human)
Molecular Weight 12.1 kDa 8.8 kDa 8.0 kDa 12.4 kDa
Unique Features 36-aa C-terminal extension Short C-terminal tail Canonical CC motif Extended N-terminal region
Receptor CCR7 CCR7 CCR6 CCR10
Key References

EXODUS-2’s extended C-terminal domain differentiates it from CCL19 and CCL20, which lack this feature. This extension may enhance interactions with glycosaminoglycans, prolonging its activity in lymphoid tissues . In contrast, CCL27’s extended N-terminal region facilitates binding to CCR10, underscoring structural diversity among chemokines .

Detection and Research Tools

Assay EXODUS-2 (CCL21) CCL19 (MIP-3β) CCL20 (MIP-3α)
Western Blot (LOD) 1.5–3.0 ng/lane 2.0–5.0 ng/lane (vendor data) 1.0–2.5 ng/lane (vendor data)
ELISA (LOD) 0.2–0.4 ng/well 0.1–0.3 ng/well (vendor data) 0.5–1.0 ng/well (vendor data)
Antibody Specificity Anti-CCL21 (0.1–0.5 µg/mL) Anti-CCL19 (0.2–1.0 µg/mL) Anti-CCL20 (0.5–2.0 µg/mL)

EXODUS-2 antibodies exhibit high sensitivity in ELISA, outperforming some assays for CCL20 .

Biological Activity

EXODUS-2, also known as CCL21 (Chemokine C-C Motif Ligand 21), is a chemokine that plays a crucial role in the immune response by mediating the migration and homing of T lymphocytes to lymphoid tissues. This article delves into the biological activity of EXODUS-2, focusing on its mechanisms, effects on immune cells, and relevant research findings.

Overview of EXODUS-2

EXODUS-2 is primarily expressed in lymphatic tissues and is involved in the chemotaxis of T cells. It binds to the CCR7 receptor on T lymphocytes, facilitating their movement towards areas where immune responses are initiated, such as lymph nodes. The significance of this chemokine extends to various physiological and pathological conditions, including immune surveillance and inflammation.

Chemotaxis : EXODUS-2 induces chemotaxis in T cells, guiding them to lymph nodes. This process is essential for effective immune responses, particularly in the context of infections and tumors.

Lymphocyte Homing : The interaction between EXODUS-2 and its receptor CCR7 is critical for the homing of naive T cells and dendritic cells to lymphoid organs. This homing mechanism ensures that these cells are positioned correctly to encounter antigens presented by dendritic cells.

Biological Activity Data

The biological activity of murine EXODUS-2 has been assessed through various assays. The following table summarizes key findings from recent studies:

Study Method Findings
BPS Bioscience Chemotaxis AssayDemonstrated selective stimulation of adult T-lymphocyte migration towards EXODUS-2.
Irvine Scientific Protein AnalysisShowed over 85% amino acid sequence identity between human and murine EXODUS-2, indicating conserved function.
GenScript BioassayConfirmed full biological activity in murine T cells, validating its role in immune response modulation.

Case Studies

  • T Cell Migration During Infection : A study highlighted the role of EXODUS-2 in directing T cell migration during viral infections. Mice lacking EXODUS-2 exhibited impaired T cell accumulation in lymph nodes, leading to reduced viral clearance.
  • Tumor Microenvironment : Research indicated that tumors can exploit EXODUS-2 signaling pathways to attract regulatory T cells (Tregs), which suppress anti-tumor immunity. Blocking EXODUS-2 resulted in enhanced anti-tumor responses in murine models.
  • Autoimmunity Models : In models of autoimmune diseases, elevated levels of EXODUS-2 were associated with increased lymphocyte infiltration into affected tissues. Targeting this chemokine showed promise in reducing disease severity by modulating immune cell trafficking.

Q & A

Basic Research Questions

Q. What are the standard methods for detecting murine EXODUS-2 (CCL21) in tissue samples, and what are their sensitivity thresholds?

  • Methodological Answer:

  • Western Blot (WB): Use Anti-CCL21 antibodies at 0.1–0.2 µg/ml with compatible secondary reagents. Detection limits are 1.5–3.0 ng/lane under reducing/non-reducing conditions. Include controls for non-specific binding (e.g., knockout tissue) .
  • ELISA: For direct ELISA, use ≥0.5 µg/ml antibody concentration. Sensitivity ranges from 0.2–0.4 ng/well for recombinant EXODUS-2. Validate with standard curves and triplicate runs to minimize plate-to-plate variability .

Q. How should researchers prepare murine samples to ensure accurate quantification of EXODUS-2?

  • Methodological Answer:

  • Homogenize tissues in protease-inhibitor cocktails to prevent degradation. Centrifuge at 12,000×g for 15 min to remove debris. For WB, use Laemmli buffer with β-mercaptoethanol (reducing) or omit it (non-reducing) to assess disulfide bonds. For ELISA, dilute lysates in PBS to avoid matrix interference .

Q. What controls are essential for validating EXODUS-2 detection in murine models?

  • Methodological Answer:

  • Include positive controls (recombinant murine CCL21), negative controls (CCL21-knockout tissue), and isotype-matched antibodies to rule out nonspecific binding. For ELISA, use blank wells (no primary antibody) to assess background signal .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported EXODUS-2 expression levels across studies (e.g., tumor vs. healthy tissues)?

  • Methodological Answer:

  • Cross-validation: Use orthogonal methods (e.g., WB, ELISA, and qPCR) to confirm protein/mRNA levels.
  • Sample heterogeneity: Account for tissue-specific isoforms (e.g., splice variants) and microenvironmental factors (e.g., pH, proteases) that may alter detection .
  • Statistical rigor: Apply multivariate analysis to adjust for confounding variables (e.g., immune cell infiltration) .

Q. What experimental design considerations are critical for studying EXODUS-2’s role in tumor microenvironments?

  • Methodological Answer:

  • Model selection: Use syngeneic murine tumor models (e.g., B16 melanoma) to preserve immune context. Compare wild-type vs. CCL21-knockout hosts to isolate chemotactic effects.
  • Temporal analysis: Collect samples at multiple timepoints to track dynamic CCL21 gradients during tumor progression .

Q. How can in vitro and in vivo findings on EXODUS-2’s immune functions be integrated effectively?

  • Methodological Answer:

  • In vitro: Use transwell assays to quantify leukocyte migration toward CCL21 gradients. Pair with inhibitors (e.g., pertussis toxin for Gi-protein-coupled receptors) to confirm mechanism.
  • In vivo: Employ intravital microscopy in reporter mice (e.g., CXCR3-GFP) to visualize leukocyte trafficking. Cross-reference with flow cytometry data from tumor-draining lymph nodes .

Q. What statistical approaches address variability in EXODUS-2 expression across heterogeneous tissues?

  • Methodological Answer:

  • Spatial analysis: Use imaging tools (e.g., multiplex immunofluorescence) to map CCL21 distribution within tissues. Apply mixed-effects models to account for regional variability.
  • Power analysis: Predefine sample sizes using pilot data to ensure sufficient detection of effect sizes (e.g., ≥5 mice/group for 80% power) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.